Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride

Description

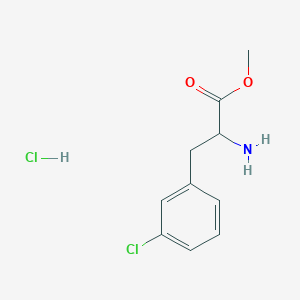

Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a methyl ester group, a primary amine at the second carbon, and a 3-chlorophenyl substituent at the third carbon, in its hydrochloride salt form. Its structural features make it a candidate for pharmaceutical intermediates, particularly in psychotropic or neuroactive drug development, given the prevalence of chlorophenyl moieties in such compounds (e.g., bupropion impurities, trazodone derivatives) .

Properties

Molecular Formula |

C10H13Cl2NO2 |

|---|---|

Molecular Weight |

250.12 g/mol |

IUPAC Name |

methyl 2-amino-3-(3-chlorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H |

InChI Key |

QDVSQQKLRHVYFU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride typically involves the esterification of 2-amino-3-(3-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is frequently utilized in the pharmaceutical industry due to its potential biological activities. It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer therapies. The compound's structural features allow for modifications that can enhance its pharmacological properties.

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride demonstrate cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit the proliferation of HeLa cells (IC50 values ranging from 0.69 to 11 μM), indicating potential as anticancer agents .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural modifications can enhance lipophilicity, improving cell penetration and efficacy against resistant strains.

Enzyme Inhibition Studies

The compound has been studied for its interactions with various enzymes, particularly as a potential inhibitor of histone deacetylases (HDACs). Such interactions are crucial for understanding its mechanism of action and guiding further drug development efforts .

Anticancer Activity

A series of experiments were conducted to evaluate the cytotoxic effects of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride on human cancer cell lines. The results indicated significant inhibition of cell viability, especially in colorectal cancer models. The findings suggest that specific structural modifications could enhance the compound's efficacy compared to standard treatments like doxorubicin .

Antimicrobial Efficacy

In a comparative study, derivatives of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride were tested against various bacterial strains. The results demonstrated enhanced antibacterial properties linked to the presence of chlorine substituents on the phenyl ring, which improved interaction with bacterial membranes .

Mechanism of Action

The mechanism of action of Methyl2-amino-3-(3-chlorophenyl)propanoatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

(a) Methyl 3-amino-2-(4-chlorophenyl)propanoate hydrochloride

- Molecular Formula: C₁₀H₁₃Cl₂NO₂

- Molecular Weight : 250.12

- Key Differences: Substituent Position: The 4-chlorophenyl group replaces the 3-chlorophenyl group, altering steric and electronic properties. Amino Group Position: The amine is at the third carbon instead of the second, creating a positional isomer.

- Implications : The 4-chloro substitution may enhance metabolic stability compared to the 3-chloro analog due to reduced steric hindrance in aromatic interactions. Positional isomerism could affect receptor binding affinity .

(b) Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride

- Molecular Formula: C₁₁H₁₅Cl₂NO₃

- Molecular Weight : 280.15

- Key Differences :

- Ester Group : Ethyl ester instead of methyl, increasing lipophilicity.

- Hydroxyl Group : Additional hydroxyl at the third carbon introduces polarity and hydrogen-bonding capacity.

- Implications: The hydroxyl group may improve water solubility but reduce blood-brain barrier penetration compared to the non-hydroxylated target compound .

Halogen and Functional Group Variations

(a) (2R)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride

- Molecular Formula: C₉H₁₁FClNO₂

- Molecular Weight : 233.67

- Key Differences :

- Halogen : Fluorine replaces chlorine at the 4-position.

- Stereochemistry : Specified (R)-configuration at the second carbon.

- Implications : Fluorine’s electronegativity enhances aromatic ring stability and may alter pharmacokinetics (e.g., longer half-life). Stereochemistry impacts chiral recognition in biological systems .

(b) Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride

- Molecular Formula : C₁₂H₁₅ClN₂O₂

- Molecular Weight : 266.72

- Implications : The indole moiety could enhance binding to serotonin or dopamine receptors, suggesting neuroactive applications distinct from chlorophenyl derivatives .

Protected Derivatives and Salt Forms

(a) (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

- Molecular Formula : C₁₀H₂₀ClN₂O₄

- Molecular Weight : 279.74

- Key Differences :

- Boc Protection : A tert-butoxycarbonyl (Boc) group protects the secondary amine.

- Implications : The Boc group enhances stability during solid-phase peptide synthesis but requires acidic deprotection, limiting its use in sensitive reactions .

Biological Activity

Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride, often referred to as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is C₁₀H₁₂ClNO₂·HCl. Its structure includes:

- An amino group that facilitates hydrogen bonding with biological molecules.

- A chlorophenyl moiety that participates in hydrophobic interactions, enhancing its binding affinity to various biological targets.

These structural features contribute to its solubility and reactivity, making it suitable for pharmaceutical applications.

The biological activity of methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is primarily attributed to its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the chlorophenyl group can engage in hydrophobic interactions. This dual capability allows the compound to modulate the activity of enzymes and receptors, leading to various biological effects .

Biological Activities

Research indicates that methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride exhibits several notable biological activities:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of cancer cells. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxicity and potential as an anticancer agent .

- Mechanisms of Action : The compound's antiproliferative activity is linked to its ability to induce apoptosis (programmed cell death) in cancer cells. Research suggests that it may activate specific signaling pathways involved in cell cycle regulation and apoptosis .

Case Studies and Research Findings

- Cytotoxicity Studies : In one study, methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride was evaluated for its cytotoxic effects on HCT-116 (colon cancer) cells. The compound demonstrated an IC50 value indicating potent inhibitory activity compared to standard chemotherapeutic agents .

- Mechanistic Insights : Further investigations revealed that the compound's action involves modulation of key proteins associated with cell survival and proliferation. Specifically, it was found to interact with heat shock proteins (HSPs), which play a crucial role in cancer cell survival .

Applications in Medicinal Chemistry

Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its high solubility and reactivity make it a valuable building block in medicinal chemistry for developing new therapeutics aimed at treating various diseases, particularly cancers .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.